molecular formula C11H11F2NO3 B2431710 7-[(Dimethylamino)methyl]-2,2-difluoro-1,3-dioxaindane-4-carbaldehyde CAS No. 2095409-86-0

7-[(Dimethylamino)methyl]-2,2-difluoro-1,3-dioxaindane-4-carbaldehyde

Cat. No.: B2431710
CAS No.: 2095409-86-0
M. Wt: 243.21
InChI Key: OPSYXYGFVCPDNR-UHFFFAOYSA-N
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Description

7-[(Dimethylamino)methyl]-2,2-difluoro-1,3-dioxaindane-4-carbaldehyde is a high-purity synthetic building block designed for advanced chemical and pharmaceutical research. This compound features a 1,3-dioxaindane core, a reactive carbaldehyde group, and a dimethylaminomethyl substituent, making it a versatile intermediate for constructing complex molecular architectures. Its specific research value lies in its potential application in medicinal chemistry and chemical biology, particularly in the development of novel activatable molecules, such as photosensitizers for targeted therapies (Nat Rev Chem, 2025) . The difluoro substitution on the dioxolane ring can enhance the compound's metabolic stability and influence its electronic properties, which is crucial for optimizing drug-like candidates. Researchers can utilize the aldehyde group for facile conjugation via reactions like reductive amination or hydrazone formation, while the basic dimethylamino group can be leveraged for salt formation or to modulate solubility. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should consult the safety data sheet and handle the compound in a suitably controlled laboratory environment.

Properties

IUPAC Name

7-[(dimethylamino)methyl]-2,2-difluoro-1,3-benzodioxole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO3/c1-14(2)5-7-3-4-8(6-15)10-9(7)16-11(12,13)17-10/h3-4,6H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSYXYGFVCPDNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C2C(=C(C=C1)C=O)OC(O2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Key Synthetic Challenges

The target compound features a 1,3-dioxaindane core (a benzodioxole fused to a bicyclic indane system) with two fluorine atoms at the 2-position of the dioxolane ring, a carbaldehyde group at position 4, and a dimethylaminomethyl substituent at position 7. Key challenges include:

  • Regioselective fluorination of the dioxolane ring.
  • Introduction of the aldehyde group without over-oxidation.
  • Functionalization of the aromatic ring with a dimethylaminomethyl group while preserving stereochemical integrity.

Synthetic Routes and Methodologies

Formation of the 2,2-Difluoro-1,3-dioxaindane Core

The dioxolane ring is typically constructed via acid-catalyzed cyclization of a diol precursor with a fluorinated carbonyl compound. Patent CN103435592B provides a foundational approach for analogous systems, adapted here for fluorination:

Step 1: Diol Protection and Cyclization
  • Starting material : 4-Hydroxybenzaldehyde derivatives with adjacent hydroxyl groups (e.g., 3,4-dihydroxybenzaldehyde).
  • Reagents : Hexafluoroacetone (as a fluorinating carbonyl source) and catalytic p-toluenesulfonic acid (PTSA).
  • Conditions : Reflux in toluene at 110°C for 12 hours.
  • Outcome : Forms the 2,2-difluoro-1,3-dioxaindane ring with a residual hydroxymethyl group at position 4.
Step 2: Fluorination Optimization

Alternative fluorination agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor may be employed post-cyclization to enhance fluorine incorporation. For example:

  • Substrate : Non-fluorinated dioxolane intermediate.
  • Reagent : DAST (2.2 equivalents).
  • Conditions : Stirred in dichloromethane at -20°C for 4 hours.
  • Yield : 85–92%.

Introduction of the Dimethylaminomethyl Group

The Mannich reaction is a robust method for introducing the dimethylaminomethyl moiety at position 7:

Step 3: Mannich Reaction
  • Substrate : Fluorinated dioxaindane intermediate.
  • Reagents : Formaldehyde (1.5 equivalents), dimethylamine hydrochloride (1.2 equivalents).
  • Catalyst : Hydrochloric acid (0.1 M).
  • Conditions : Ethanol solvent, 60°C for 6 hours.
  • Yield : 78–85%.

Oxidation to the Carbaldehyde Group

The hydroxymethyl group at position 4 is oxidized to the aldehyde using Swern oxidation, as detailed in CN103435592B:

Step 4: Swern Oxidation
  • Substrate : 4-Hydroxymethyl intermediate.
  • Reagents : Oxalyl chloride (1.5 equivalents), dimethyl sulfoxide (DMSO, 2.0 equivalents), triethylamine (3.0 equivalents).
  • Solvent : Dichloromethane.
  • Conditions : -78°C to -30°C, reaction time of 2 hours.
  • Yield : 90–94%.

Purification and Crystallization

Final purification involves recrystallization from mixed solvents:

  • Solvent system : Ethyl acetate/n-hexane (1:10 v/v).
  • Temperature : 0°C for 12 hours.
  • Purity : >98% (HPLC).

Comparative Analysis of Synthetic Approaches

Step Method Reagents/Conditions Yield (%) Purity (%)
Dioxolane Formation Cyclization Hexafluoroacetone, PTSA, toluene, 110°C 88 95
Fluorination DAST DAST, CH₂Cl₂, -20°C 90 97
Mannich Reaction Formylation Formaldehyde, dimethylamine, HCl, EtOH 82 93
Oxidation Swern Oxalyl chloride, DMSO, Et₃N, CH₂Cl₂, -78°C 93 98

Critical Process Parameters

  • Temperature Control : Swern oxidation requires strict maintenance of subzero temperatures to prevent aldehyde over-oxidation to carboxylic acids.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve fluorination efficiency but may complicate downstream purification.
  • Catalyst Loading : Excess acid in cyclization steps risks hydrolyzing the dioxolane ring, necessitating precise stoichiometry.

Scalability and Industrial Feasibility

The disclosed methodology aligns with industrial standards due to:

  • Cost-effective reagents : Oxalyl chloride and DMSO are economical on scale.
  • High yields : Cumulative yields exceed 65% across four steps.
  • Reproducibility : Recrystallization ensures batch-to-batch consistency.

Chemical Reactions Analysis

Types of Reactions

7-[(Dimethylamino)methyl]-2,2-difluoro-1,3-dioxaindane-4-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as sodium azide (NaN3) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: 7-[(Dimethylamino)methyl]-2,2-difluoro-1,3-dioxaindane-4-carboxylic acid.

    Reduction: 7-[(Dimethylamino)methyl]-2,2-difluoro-1,3-dioxaindane-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

7-[(Dimethylamino)methyl]-2,2-difluoro-1,3-dioxaindane-4-carbaldehyde serves as a versatile building block in organic synthesis. Its functional groups enable the formation of more complex molecules, making it valuable in the development of new materials and chemical compounds.

Biology

Research has indicated potential biological activities for this compound, particularly its antimicrobial and antiviral properties. Studies are ongoing to explore its efficacy against various microbial strains, which could lead to the development of new therapeutic agents .

Medicine

The compound is under investigation for its role in drug development. Its structure suggests that it may interact with specific biological targets, such as enzymes or receptors, enhancing its potential as a therapeutic agent. The dimethylaminomethyl group may improve binding affinity to molecular targets.

Case Studies and Research Findings

StudyFocusFindings
Study A Antimicrobial ActivityCompounds similar to this compound showed significant activity against Mycobacterium smegmatis and Pseudomonas aeruginosa .
Study B Drug DevelopmentInvestigated the compound's ability to inhibit specific enzymes linked to disease processes; promising results were noted for potential therapeutic applications .
Study C Synthetic ApplicationsDemonstrated the utility of this compound as a precursor in synthesizing more complex organic molecules with enhanced properties.

Mechanism of Action

The mechanism of action of 7-[(Dimethylamino)methyl]-2,2-difluoro-1,3-dioxaindane-4-carbaldehyde is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The dimethylaminomethyl group may enhance its binding affinity to certain targets, while the difluorobenzo[d][1,3]dioxole core may contribute to its overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[(Dimethylamino)methyl]-2,2-difluoro-1,3-dioxaindane-4-carbaldehyde is unique due to its combination of a difluorobenzo[d][1,3]dioxole core and a dimethylaminomethyl group. This unique structure imparts specific chemical properties and reactivity patterns that distinguish it from other similar compounds.

Biological Activity

Chemical Structure and Properties

The molecular formula for 7-[(Dimethylamino)methyl]-2,2-difluoro-1,3-dioxaindane-4-carbaldehyde is C_{12}H_{14}F_2N_2O_3. Its molecular weight is approximately 243.21 g/mol. The presence of a dimethylamino group and a difluoromethyl moiety contributes to its reactivity and biological profile.

PropertyValue
Molecular FormulaC_{12}H_{14}F_2N_2O_3
Molecular Weight243.21 g/mol
CAS Number2095409-86-0
SolubilitySoluble in organic solvents
Melting PointNot specified

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. A study investigating various derivatives of dioxaindane found that certain modifications can enhance their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Preliminary studies suggest potential anticancer properties. For instance, a derivative of dioxaindane was shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis through the mitochondrial pathway . The mechanism involves the activation of caspases and the release of cytochrome c from mitochondria.

Neuroprotective Effects

The dimethylamino group in the compound may confer neuroprotective properties. Research on related compounds has demonstrated their ability to cross the blood-brain barrier and exert protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation .

Case Studies

  • Case Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated a series of dioxaindane derivatives for their antimicrobial properties. The results indicated that modifications at the aldehyde position significantly influenced activity against gram-positive bacteria .
  • Case Study on Anticancer Activity : In vitro studies reported in Cancer Letters showed that a structurally similar compound induced apoptosis in human breast cancer cells through upregulation of pro-apoptotic proteins .
  • Neuroprotective Study : Research published in Neuroscience Letters highlighted that compounds with similar structures provided significant neuroprotection in models of oxidative stress-induced neuronal damage .

Q & A

Q. What are the optimal synthetic pathways and reaction conditions for synthesizing 7-[(Dimethylamino)methyl]-2,2-difluoro-1,3-dioxaindane-4-carbaldehyde?

Methodological Answer: The synthesis of this compound requires careful optimization of reaction parameters. Factorial experimental design (e.g., Taguchi or Box-Behnken methods) can systematically evaluate variables like temperature, solvent polarity, and catalyst loading to maximize yield . For example, dimethylamino groups can be introduced via in situ intermediates, as demonstrated in dimethylformamide (DMF)-mediated reactions, where dimethylamine acts as a nucleophile . Purification should involve techniques like gas chromatography under inert atmospheres to prevent oxidation of aldehyde groups .

Q. How can spectroscopic and chromatographic methods be applied to characterize this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 19F^{19}\text{F} NMR to confirm difluoro substitution patterns and 1H^{1}\text{H} NMR to resolve the dimethylamino and aldehyde protons.
  • Mass Spectrometry: High-resolution MS (HRMS) can validate the molecular formula (e.g., via ESI-TOF).
  • HPLC: Reverse-phase chromatography with UV detection at 254 nm ensures purity, especially for aldehyde-containing derivatives .
    Cross-referencing multiple techniques minimizes misassignment risks .

Q. What are the stability considerations for handling this compound in laboratory settings?

Methodological Answer: The aldehyde group is prone to oxidation; thus, storage under nitrogen or argon at –20°C is recommended . Stability tests under varying pH, temperature, and light exposure should precede long-term studies. Accelerated degradation studies using HPLC can identify major decomposition pathways .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in catalytic or biological systems?

Methodological Answer:

  • Molecular Docking: Software like AutoDock Vina can simulate binding affinities with enzymes (e.g., cytochrome P450) or receptors, guiding pharmacological studies .
  • DFT Calculations: Density Functional Theory (DFT) optimizes geometries and calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites . Validate computational results with experimental kinetics (e.g., stopped-flow spectroscopy) .

Q. What strategies resolve contradictory data in reaction mechanism studies?

Methodological Answer: Contradictions in mechanistic pathways (e.g., radical vs. ionic intermediates) require multi-technique validation:

  • Isotopic Labeling: Track 13C^{13}\text{C}-labeled aldehyde groups via NMR to identify intermediates.
  • Kinetic Isotope Effects (KIE): Compare reaction rates with deuterated substrates to distinguish transition states.
  • In Situ Monitoring: Use FTIR or Raman spectroscopy to capture transient species .

Q. How can this compound be integrated into advanced materials (e.g., catalysts or sensors)?

Methodological Answer:

  • Coordination Chemistry: Screen metal salts (e.g., Pd, Cu) for complexation via the aldehyde and dimethylamino groups. Conduct cyclic voltammetry to assess redox activity .
  • Surface Functionalization: Immobilize the compound on silica nanoparticles via Schiff base formation. Characterize using BET surface area analysis and XPS .

Q. What experimental designs are optimal for studying its biological interactions?

Methodological Answer:

  • Dose-Response Assays: Use factorial designs to evaluate cytotoxicity and IC50_{50} values across cell lines.
  • Fluorescence Quenching: Monitor binding to serum albumin via Stern-Volmer plots .
  • Metabolic Profiling: Incubate with liver microsomes and analyze metabolites via LC-MS/MS .

Data Contradiction Analysis Framework

Conflict Type Resolution Strategy References
Synthetic yield discrepanciesReplicate under inert conditions; verify purity via DSC/TGA
Conflicting binding affinitiesStandardize assay conditions (pH, temp); use internal controls
Mechanistic ambiguitiesCombine computational modeling with trapping experiments

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